molecular formula C12H18N2O B3015847 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol CAS No. 1341393-59-6

1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol

Cat. No. B3015847
M. Wt: 206.289
InChI Key: VXVKBTHTLZICEQ-UHFFFAOYSA-N
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Description

“1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol” is a chemical compound with the CAS Number: 1341393-59-6 . It has a molecular weight of 206.29 . The IUPAC name for this compound is 1-[4-(aminomethyl)benzyl]-3-pyrrolidinol . The physical form of this compound is oil .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for this compound is not mentioned in the available literature.


Physical And Chemical Properties Analysis

“1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol” is an oil-like substance stored at a temperature of 4°C . It has a molecular weight of 206.29 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol has been utilized as a key intermediate in the preparation of premafloxacin, an antibiotic under development for veterinary use. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation (Fleck et al., 2003).

  • The compound's structure-activity relationship studies indicate its crucial role in enhancing antibacterial activity against certain pathogens, including MRSA and Pseudomonas aeruginosa, due to its side-chain structure (Sato et al., 2002).

  • It has been used as a chiral ligand for the enantioselective addition of diethylzinc to benzaldehyde, resulting in various chiral secondary alcohols (Asami et al., 2015).

Crystal Structure Analysis

  • The crystal structure of related compounds, demonstrating characteristics like antifungal and antibacterial properties, has been analyzed. This analysis sheds light on the conformation and stability of such molecules (Thinagar et al., 2000).

Organic Synthesis

  • The compound is also involved in the synthesis of various organic compounds, serving as an intermediate or reactant in different chemical reactions. This includes its role in the regio- and enantioselective organocatalytic addition reactions (Chowdhury & Ghosh, 2009).

Potential in Medical Applications

  • Substituted pyrrolidine derivatives, including those related to 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol, have shown potential in inhibiting the growth of human tumor cells, including glioblastoma and melanoma cells. This suggests a possible avenue for cancer treatment research (Fiaux et al., 2005).

DNA Interaction and Docking Studies

  • Research involving similar compounds has explored their interaction with DNA and potential as drug candidates, demonstrating significant DNA binding activity (Kurt et al., 2020).

Biomedical Research

  • Studies on related compounds show they can act as inhibitors of monoamine oxidase B, indicating potential applications in neuroscience and pharmacology (Ogunrombi et al., 2008).

Safety And Hazards

The safety information available indicates that “1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol” has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Pyrrolidine compounds, such as “1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol”, have a wide range of applications in drug discovery . The future direction in the research of these compounds could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-[[4-(aminomethyl)phenyl]methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-7-10-1-3-11(4-2-10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVKBTHTLZICEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol

CAS RN

1341393-59-6
Record name 1-{[4-(aminomethyl)phenyl]methyl}pyrrolidin-3-ol
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